
Ethyl 5-methyl-1H-imidazole-4-carboxylate
Overview
Description
Ethyl 5-methyl-1H-imidazole-4-carboxylate (EMIC) is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . Its structure features an imidazole ring substituted with an ethyl ester group at the 4-position and a methyl group at the 5-position (Figure 1). This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its ability to form coordination complexes with metal ions and modulate biological pathways .
Preparation Methods
Debus-Radziszewski Condensation Method
The classical Debus-Radziszewski reaction remains a cornerstone for imidazole synthesis. This method involves the condensation of glyoxal, ammonia, and an α-keto ester derivative under acidic conditions. For ethyl 5-methyl-1H-imidazole-4-carboxylate, the protocol is adapted as follows:
Reaction Mechanism
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Enolization : Ethyl 3-oxopentanoate undergoes enolization in acetic acid, facilitated by sodium ethylate.
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Cyclization : The enol intermediate reacts with ammonium acetate, forming the imidazole ring via nucleophilic attack and dehydration .
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Methylation : A methyl group is introduced at the 5-position using methyl iodide under basic conditions.
Optimization
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Solvent System : Acetic acid/methyl acetate (3:1 v/v) enhances cyclization efficiency .
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Temperature : Reactions conducted at 60–75°C yield 68–72% product purity .
Limitations : Side products like 4,5-dimethylimidazole derivatives may form due to over-alkylation, necessitating chromatographic purification.
Multi-Component One-Pot Synthesis
Modern approaches prioritize atom economy and reduced isolation steps. A one-pot method combines aldehydes, ammonium acetate, and ethyl 3-oxopentanoate in ethanol under reflux .
Key Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Aldehyde Substituent | Electron-withdrawing | 75–85% |
Reaction Time | 12–18 hours | Maximal at 16h |
Catalyst | Pd(PPh₃)₄ | 90% efficiency |
Case Study : Using 4-fluorobenzaldehyde, the reaction achieves 77% yield with a melting point of 119–120°C .
Advantages :
-
Eliminates intermediate isolation, reducing solvent waste.
-
Scalable to industrial production with yields exceeding 80% under optimized conditions .
Catalytic Cyclization Using Inorganic Salt Composite Catalysts
A patented method (CN105693619A) employs barium sulfate, ferric nitrate, and iron sulfate as co-catalysts for high-purity synthesis .
Procedure Overview
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Enolization : Acetyl glycine ethyl ester reacts with ethyl formate in methyl acetate, catalyzed by sodium ethylate.
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Cyclization : Potassium thiocyanate and copper sulfate mediate thiol group elimination, forming 2-sulfydryl-4-imidazole-ethyl formate.
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Oxidation Desulfurization : Inorganic catalysts (BaSO₄/Fe(NO₃)₃) oxidize thiol groups, yielding ethyl 5-methylimidazole-4-carboxylate .
Industrial Validation :
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Pilot-scale batches (50 kg) achieve 92% purity after recrystallization.
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Catalyst recyclability reduces production costs by 30% compared to traditional methods .
Microwave-Assisted Electrocyclization
Microwave irradiation accelerates 1,5-electrocyclization of azavinyl azomethine ylides, enabling rapid imidazole formation .
Protocol Highlights
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Reagents : 1,2-Diaza-1,3-dienes, primary amines, and aldehydes.
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Conditions : 150 W irradiation, 90°C, 20 minutes.
Example :
Advantages :
Chemical Reactions Analysis
Substitution Reactions
Substitution reactions occur at the imidazole ring or the ester functional group, enabling structural diversification.
Bromination
Bromination at the C-2 position is achieved using N-bromosuccinimide (NBS) in dichloromethane at room temperature. This reaction is critical for synthesizing halogenated derivatives for further functionalization.
Reagent | Solvent | Conditions | Product | Yield (%) |
---|---|---|---|---|
NBS | DCM | RT, 6 hours | Ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate | 85–90 |
Nucleophilic Substitution
The ester group undergoes nucleophilic substitution with primary amines or hydrazines. For example, reaction with hydrazine hydrate converts the ester to a carbohydrazide :
Reagent | Conditions | Product | Yield (%) |
---|---|---|---|
Hydrazine hydrate | Ethanol, reflux | 5-Methyl-1H-imidazole-4-carbohydrazide | 78 |
Cycloaddition Reactions
The compound participates in cycloaddition reactions to construct polycyclic frameworks.
1,5-Electrocyclization
Microwave-assisted 1,5-electrocyclization with azavinyl azomethine ylides generates substituted imidazole derivatives . For instance, reacting with benzylamine and aldehydes yields 3-arylimidazole-4-carboxylates:
Entry | Aldehyde | Amine | Product | Yield (%) |
---|---|---|---|---|
1 | Butanal | Benzylamine | 3-Benzyl-2-butyl-5-methylimidazole-4-carboxylate | 70 |
2 | Paraformaldehyde | Benzylamine | 3-Benzyl-5-methylimidazole-4-carboxylate | 71 |
Hydrolysis Reactions
The ethyl ester group is hydrolyzed under basic conditions to form carboxylic acids, which are intermediates for further derivatization .
Reagent | Solvent | Conditions | Product | Yield (%) |
---|---|---|---|---|
NaOH (1M) | THF/MeOH/H₂O | Reflux, 4 hours | 5-Methyl-1H-imidazole-4-carboxylic acid | 92 |
Multicomponent Reactions
One-pot multicomponent reactions with aldehydes and amines enable efficient synthesis of polysubstituted imidazoles. For example, combining with thiophen-2-yl-acetaldehyde and benzylamine under microwave irradiation produces complex derivatives :
Entry | Aldehyde | Amine | Product | Yield (%) |
---|---|---|---|---|
1 | Thiophen-2-yl-acetaldehyde | Benzylamine | 3-Benzyl-2-(thiophen-2-yl)-5-methylimidazole-4-carboxylate | 87 |
Coordination Chemistry
While excluded sources mention Co²+ coordination, permitted data indicate potential for metal complexation, given structural analogs like ethyl 2-ethenyl derivatives forming coordination compounds.
Experimental Insights
Scientific Research Applications
Pharmaceutical Development
Ethyl 5-methyl-1H-imidazole-4-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals. Its applications in drug development are particularly notable for:
- Neurological Disorders : The compound has been utilized in the synthesis of drugs targeting neurological conditions, enhancing their efficacy and specificity .
- Antiviral Activity : Recent studies have shown promising antiviral activity against viruses such as HIV-1, where derivatives of this compound exhibited moderate inhibition percentages while maintaining low cytotoxicity .
Agricultural Chemistry
In agricultural chemistry, this compound is employed in formulating agrochemicals. Its benefits include:
- Pest Control : It provides effective solutions for pest management, contributing to sustainable agricultural practices by minimizing environmental impact .
Biochemical Research
The compound plays a significant role in biochemical research:
- Building Block for Biological Molecules : It is used in synthesizing biologically active molecules, aiding researchers in developing new therapies and understanding metabolic pathways .
- Enzyme Inhibition : Investigations into its potential as an enzyme inhibitor have revealed its ability to disrupt key biochemical processes, making it relevant for drug discovery.
Material Science
This compound is also explored for its applications in material science:
- Advanced Materials : It is investigated for creating advanced materials, including polymers and coatings that exhibit improved durability and resistance to environmental factors .
Food Industry
The compound's potential use as a food additive is being explored:
- Flavor Enhancement : It may enhance flavor profiles and preserve food quality, offering advantages over traditional preservatives .
Data Table: Applications Overview
Application Area | Specific Use Case | Key Benefits |
---|---|---|
Pharmaceutical Development | Synthesis of drugs for neurological disorders | Enhanced efficacy and specificity |
Agricultural Chemistry | Formulation of agrochemicals | Sustainable pest control |
Biochemical Research | Building block for biologically active molecules | Insights into metabolic pathways |
Material Science | Creation of advanced materials | Improved durability |
Food Industry | Potential food additive | Flavor enhancement and preservation |
Case Study 1: Antiviral Activity
A study evaluated various derivatives of this compound against HIV-1. Compounds demonstrated moderate antiviral activity with selectivity indices indicating low cytotoxicity, highlighting their potential as therapeutic agents .
Case Study 2: Agricultural Application
Research on the application of this compound in agrochemicals showed its effectiveness in pest control formulations, contributing to environmentally friendly agricultural practices without compromising efficacy .
Case Study 3: Material Science Innovation
Innovations in material science have seen the use of this compound in developing coatings that resist environmental degradation, showcasing its utility beyond traditional applications.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-1H-imidazole-4-carboxylate involves its interaction with various molecular targets. For instance, it can form coordination compounds with metal ions, inhibiting processes such as photosynthetic electron flow and ATP synthesis . The imidazole ring can also interact with enzymes, potentially inhibiting their activity through binding to the active site.
Comparison with Similar Compounds
Key Properties:
- Synthesis : Common methods include the Debus-Radziszewski synthesis (condensation of glyoxal, ammonia, and aldehydes) and the Wallach synthesis (cyclization of α-halo ketones with amines) .
- Applications :
- Pharmaceuticals : Intermediate for antihypertensive drugs (e.g., olmesartan medoxomil) .
- Agriculture : Inhibits photosynthetic electron transport in plants by binding to Co²⁺ ions, disrupting ATP synthesis .
- Material Science : Used in polymers and coatings for enhanced durability .
Ethyl 5-methyl-1H-imidazole-4-carboxylate belongs to a broader class of substituted imidazoles. Below is a detailed comparison with structurally related compounds, highlighting differences in substituents, reactivity, and applications.
Table 1: Structural and Functional Comparison
Compound Name | Molecular Formula | Key Substituents | Unique Properties | Applications | Ref. |
---|---|---|---|---|---|
This compound | C₇H₁₀N₂O₂ | - 5-methyl - 4-ethyl ester |
- Inhibits photosynthetic electron transport - Forms coordination complexes with Co²⁺ |
Agrochemicals, drug intermediates | |
Ethyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate | C₁₄H₁₆N₂O₃ | - 2-methoxyphenyl | - Enhanced aromatic π-π interactions - Higher solubility in polar solvents |
Enzyme inhibition studies | |
Ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate hydrochloride | C₉H₁₁ClN₂O₂ | - 2-ethenyl - Hydrochloride salt |
- Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) - Improved crystallinity |
Pharmaceutical intermediates | |
Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate | C₆H₈BrN₃O₂ | - 2-amino - 4-bromo |
- Bromine enables nucleophilic substitution - Stronger hydrogen bonding capacity |
Antibacterial agents | |
Methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate | C₁₃H₁₁F₃N₂O₂ | - 3-(trifluoromethyl)phenyl | - Electronegative CF₃ group enhances metabolic stability | Antiviral drug candidates |
Biological Activity
Ethyl 5-methyl-1H-imidazole-4-carboxylate (EMIC) is a compound of significant interest due to its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and agriculture. This article provides a comprehensive overview of the biological activity of EMIC, detailing its mechanisms of action, biochemical properties, and relevant case studies.
- Chemical Formula : C₇H₁₀N₂O₂
- Molecular Weight : 154.1665 g/mol
- CAS Number : 51605-32-4
- Appearance : White to almost white powder or crystal
- Purity : ≥98.0% (by HPLC)
Target of Action
EMIC primarily targets the photosynthetic electron flow and ATP synthesis , acting as a potent inhibitor within these processes. By forming coordination compounds with cobalt ions (Co²⁺), it disrupts essential biochemical pathways critical for energy production in plants.
Mode of Action
The compound inhibits photosynthetic electron transport by interacting with specific proteins in the chloroplasts, notably affecting the QB binding site on the D1 protein and the b6f complex. This inhibition leads to a reduction in the plant's ability to convert light energy into chemical energy, ultimately affecting growth and productivity.
Biochemical Pathways
EMIC's interaction with cobalt ions results in the formation of coordination complexes that inhibit metalloenzymes involved in metabolic pathways. These interactions can significantly influence metabolic flux and metabolite levels within cells.
Cellular Effects
The inhibition of ATP synthesis by EMIC has notable effects on cellular metabolism. It can lead to decreased energy availability, impacting various cellular functions and processes, particularly in photosynthetic organisms.
Pharmacokinetics
The bioavailability of EMIC is influenced by its chemical stability and interaction with cellular transport mechanisms. Its pharmacokinetic profile suggests that it can be effectively utilized in various experimental setups to study its biological effects.
Case Study 1: Antimicrobial Efficacy
Research has shown that imidazole derivatives similar to EMIC exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Modifications at specific positions on the imidazole ring enhance activity against resistant strains, indicating potential applications in developing new antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro studies have demonstrated that imidazole derivatives possess anticancer properties against various cancer cell lines. Structural modifications of EMIC could lead to increased cytotoxicity, suggesting its potential as a candidate for further development in cancer therapies.
Applications in Scientific Research
Field | Applications |
---|---|
Chemistry | Building block for synthesizing complex molecules |
Biology | Investigated for antimicrobial and antifungal properties |
Medicine | Potential use in drug development targeting enzyme inhibition |
Agricultural Chemistry | Formulation of agrochemicals for pest control while minimizing environmental impact |
Material Science | Development of advanced materials with specific electronic or optical properties |
Q & A
Basic Research Questions
Q. What are common synthetic routes for Ethyl 5-methyl-1H-imidazole-4-carboxylate?
- Methodology :
- Suzuki Coupling : React ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate with arylboronic acids (e.g., 2-ethoxyphenylboronic acid) in toluene/THF/water using NaHCO₃ as a base and Pd(PPh₃)₄ as a catalyst (90°C, 12 h) to introduce aryl groups at the 2-position .
- One-Pot Synthesis : Combine aldehydes, ammonium acetate, and ethyl 3-oxopentanoate in ethanol under reflux to form 1,2,4,5-tetrasubstituted imidazoles. Yields range from 70–85% depending on substituents .
- Example Reaction Table :
Substituents (R₁, R₂, R₃) | Product Yield (%) | Melting Point (°C) |
---|---|---|
4-Fluorophenyl, Ph, Ph | 77 | 119–120 |
4-Bromophenyl, Me, Ph | 75 | 106–107 |
Data adapted from multi-component synthesis studies . |
Q. Which spectroscopic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 11.74 (s, 1H, NH), δ 2.53 (s, 3H, CH₃), and δ 1.42 (t, 3H, CH₂CH₃) confirm imidazole backbone and ester groups .
- ¹³C NMR : Signals at δ 163.5 (C=O) and δ 14.5 (CH₂CH₃) validate carbonyl and ethyl moieties .
Q. How should researchers handle safety concerns during synthesis?
- Key Precautions :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact, as imidazole derivatives may decompose into toxic gases under heat .
- Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in substituted imidazoles?
- Refinement Strategies :
- Use SHELXL to model disorder in flexible substituents (e.g., ethyl groups) via PART and SUMP instructions .
- WinGX/ORTEP : Visualize anisotropic displacement ellipsoids to detect torsional strain or non-planar conformations .
- Case Study : A study of ethyl 2-(2-ethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate revealed planar imidazole rings (deviation <0.01 Å) and validated hydrogen bonding via Fourier difference maps .
Q. What role do hydrogen-bonding patterns play in supramolecular assembly?
- Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., R₂²(8) for N–H⋯O interactions between imidazole NH and ester carbonyl groups) .
- Example : In ethyl 4-nitro-1H-imidazole-5-carboxylate, nitro and ester groups form intermolecular C=O⋯H–N bonds, stabilizing π-stacked layers .
Q. How do substituent modifications impact bioactivity in imidazole derivatives?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : Nitro or trifluoromethyl at C4/C5 enhance enzyme inhibition (e.g., Chikungunya virus protease IC₅₀ <1 µM) .
- Aryl Substitutions : 4-Fluorophenyl at C2 increases membrane permeability in antiviral analogs .
- Table: Bioactivity vs. Substituents
Substituent (Position) | Target Activity | Key Finding |
---|---|---|
CF₃ (C4) | Antiviral | 95% inhibition at 10 µM |
4-Fluorophenyl (C2) | Antitumor | IC₅₀ = 8.2 µM (HeLa cells) |
Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. MS)?
- Troubleshooting Workflow :
Confirm sample purity via HPLC (>98% purity threshold) .
Cross-validate NMR assignments using 2D experiments (HSQC, HMBC).
Reconcile MS discrepancies by checking adduct formation (e.g., Na⁺/K⁺) or isotopic patterns .
Properties
IUPAC Name |
ethyl 5-methyl-1H-imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)6-5(2)8-4-9-6/h4H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDUBDZWWNLZCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068655 | |
Record name | Ethyl 4-methylimidazole-5-carboxylate | |
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Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or yellow crystalline powder; Odorless; [Acros Organics MSDS] | |
Record name | Ethyl-4-methyl-5-imidazolecarboxylate | |
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CAS No. |
51605-32-4 | |
Record name | 1H-Imidazole-5-carboxylic acid, 4-methyl-, ethyl ester | |
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Record name | NSC-195976 | |
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Record name | 51605-32-4 | |
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Record name | 1H-Imidazole-5-carboxylic acid, 4-methyl-, ethyl ester | |
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Record name | Ethyl 4-methylimidazole-5-carboxylate | |
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Record name | Ethyl 4-methylimidazole-5-carboxylate | |
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Record name | ETHYL 4-METHYL-5-IMIDAZOLCARBOXYLATE | |
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Retrosynthesis Analysis
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